molecular formula C9H5N3O5 B075051 Quinoline, 4,6-dinitro-, 1-oxide CAS No. 1596-52-7

Quinoline, 4,6-dinitro-, 1-oxide

Cat. No. B075051
CAS RN: 1596-52-7
M. Wt: 235.15 g/mol
InChI Key: QERNYYPEFOVKMT-UHFFFAOYSA-N
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Description

Quinoline, 4,6-dinitro-, 1-oxide, also known as DNQ, is a highly reactive chemical compound that has been widely used in scientific research. DNQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and benzene. DNQ has been used in a variety of applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis.

Mechanism Of Action

Quinoline, 4,6-dinitro-, 1-oxide is a highly reactive compound that can undergo both reduction and oxidation reactions. Quinoline, 4,6-dinitro-, 1-oxide has been shown to interact with DNA, causing DNA damage and inhibiting DNA replication. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Quinoline, 4,6-dinitro-, 1-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA replication, and the induction of apoptosis. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Quinoline, 4,6-dinitro-, 1-oxide in lab experiments is its high reactivity and specificity. Quinoline, 4,6-dinitro-, 1-oxide can be used to selectively modify DNA and other biomolecules, making it a valuable tool in the study of biological systems. However, Quinoline, 4,6-dinitro-, 1-oxide is also highly toxic and can be difficult to handle safely, making it unsuitable for some experiments.

Future Directions

There are several potential future directions for research involving Quinoline, 4,6-dinitro-, 1-oxide. One area of interest is the development of new cancer therapies based on Quinoline, 4,6-dinitro-, 1-oxide's ability to induce apoptosis in cancer cells. Another area of interest is the use of Quinoline, 4,6-dinitro-, 1-oxide as a tool for studying DNA damage and repair mechanisms. Finally, there is potential for the development of new photoresist materials based on Quinoline, 4,6-dinitro-, 1-oxide's unique properties.

Synthesis Methods

Quinoline, 4,6-dinitro-, 1-oxide can be synthesized through a variety of methods, including the oxidation of 4,6-dinitroquinoline with hydrogen peroxide, the nitration of quinoline with nitric acid, and the oxidation of 4,6-dinitroquinoline-N-oxide with potassium permanganate. The most common method for synthesizing Quinoline, 4,6-dinitro-, 1-oxide is the oxidation of 4,6-dinitroquinoline with hydrogen peroxide.

Scientific Research Applications

Quinoline, 4,6-dinitro-, 1-oxide has been used in a variety of scientific research applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis. Quinoline, 4,6-dinitro-, 1-oxide has also been used in the study of DNA damage and repair, as well as in the development of new cancer therapies.

properties

CAS RN

1596-52-7

Product Name

Quinoline, 4,6-dinitro-, 1-oxide

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

4,6-dinitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H

InChI Key

QERNYYPEFOVKMT-UHFFFAOYSA-N

SMILES

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Other CAS RN

1596-52-7

synonyms

4,6-Dinitroquinoline 1-oxide

Origin of Product

United States

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